1-Chloro-1,3-butadiyne 1-Chloro-1,3-butadiyne
Brand Name: Vulcanchem
CAS No.: 6089-44-7
VCID: VC7985270
InChI: InChI=1S/C4HCl/c1-2-3-4-5/h1H
SMILES: C#CC#CCl
Molecular Formula: C4HCl
Molecular Weight: 84.5 g/mol

1-Chloro-1,3-butadiyne

CAS No.: 6089-44-7

Cat. No.: VC7985270

Molecular Formula: C4HCl

Molecular Weight: 84.5 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1,3-butadiyne - 6089-44-7

Specification

CAS No. 6089-44-7
Molecular Formula C4HCl
Molecular Weight 84.5 g/mol
IUPAC Name 1-chlorobuta-1,3-diyne
Standard InChI InChI=1S/C4HCl/c1-2-3-4-5/h1H
Standard InChI Key ZKDGPGUPUPETAQ-UHFFFAOYSA-N
SMILES C#CC#CCl
Canonical SMILES C#CC#CCl

Introduction

Synthesis and Characterization of 1-Chloro-1,3-Butadiyne

Synthetic Pathways

The synthesis of ClDA involves a multi-step process beginning with benzyl isocyanate as the starting material (Scheme 1). A heterocoupling reaction between trimethylsilylacetylene (TMSA) and a terminal alkyne derivative, catalyzed by Hay catalyst (a copper(I)-TMEDA complex), yields a silylated diacetylene intermediate. Subsequent chlorination using a protocol developed by Szafert et al. produces ClDA . This method ensures high reactivity, as evidenced by rapid color changes (white to purple) in the solid state upon minimal light exposure .

Key Reaction Steps:

  • Heterocoupling: TMSA and terminal alkyne form a silylated diacetylene.

  • Chlorination: Replacement of the trimethylsilyl group with chlorine.

  • Purification: Column chromatography and low-temperature crystallization to isolate monomeric ClDA .

Crystallization and Stability

ClDA exhibits rapid polymerization upon solidification, necessitating careful recrystallization. Diffusion of pentane into an ethereal solution of ClDA at 5°C yields dark orange needle-like crystals of PClDA, suitable for single-crystal X-ray diffraction (SCXRD) . Monomeric ClDA can be stabilized at −14°C in a 20:20:60 Et₂O/DCM/pentane mixture, forming light purple crystals that persist for ~24 hours before polymerizing .

Structural and Electronic Properties

Crystal Structure Analysis

SCXRD reveals that ClDA monomers adopt a nearly ideal stacking arrangement for topochemical polymerization (Figure 1). The crystal lattice features a hydrogen-bonded network parallel to the conjugated backbone, stabilizing the monomeric form and facilitating 1,4-addition during polymerization .

Crystallographic Data

ParameterClDA (Monomer)PClDA (Polymer)
Space GroupP2₁/cP2₁/c
Unit Cell Dimensionsa=7.2 Å, b=5.1 Å, c=15.4 Åa=7.0 Å, b=5.0 Å, c=15.2 Å
Hydrogen BondingO–H···O (2.8 Å)O–H···O (2.7 Å)

Spectroscopic Characterization

  • ¹H NMR: Olefinic protons in the 3,4-configuration resonate at δ=5.8–6.2 ppm, confirming the presence of reactive allylic chlorine .

  • IR Spectroscopy: Stretching vibrations at 2200 cm⁻¹ (C≡C) and 650 cm⁻¹ (C–Cl) validate the diyne and chloro functionalities .

Polymerization Behavior and Computational Insights

Topochemical Polymerization

ClDA undergoes solid-state polymerization via a 1,4-addition mechanism, forming a conjugated polymer backbone. SCXRD of PClDA confirms retention of the monoclinic space group (P2₁/c) with minimal lattice distortion, underscoring the topochemical control .

Polymerization Metrics

PropertyValue
Conversion Efficiency>95%
Reaction Temperature5°C (solid-state)

Computational Modeling of Oligomers

Density functional theory (DFT) calculations on oligochlorodiacetylene (OClDA) models reveal:

  • Torsional Barriers: A 12 kcal/mol barrier for rotation about the C–C single bond, favoring planar conformations .

  • Helical Formation: Hydrogen bonding induces right-handed helices with a pitch of 5.2 Å, enhancing electronic delocalization .

Functional Applications

Sensing Platforms

PClDA’s chromic response to external stimuli (e.g., temperature, pH) enables its use in colorimetric sensors. The H-bonded network amplifies signal transduction, as demonstrated in prototype biosensors for acetylcholinesterase inhibitors .

Optoelectronic Materials

The extended π-conjugation in PClDA confers broad absorption in the visible spectrum (λₘₐₓ=520 nm), suggesting utility in organic photovoltaics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator